Methyl 7-methyl-1H-indole-3-carboxylate
Description
Historical Context and Development
Methyl 7-methyl-1H-indole-3-carboxylate belongs to the indole derivatives, a class of compounds with roots in 19th-century dye chemistry. Indole itself was first isolated in 1866 through the reduction of oxindole, and its derivatives gained prominence as precursors for synthetic dyes and pharmaceuticals. The development of this compound aligns with advancements in Fischer indole synthesis, a method established in 1883 for constructing indole rings from phenylhydrazines and carbonyl compounds. Modern synthetic routes, such as alkylation and esterification of indole-3-carboxylic acid derivatives, have enabled the targeted introduction of methyl groups at specific positions, refining the compound’s accessibility for research applications.
IUPAC Nomenclature and Structural Classification
The systematic IUPAC name for this compound is This compound , reflecting its structural features:
- A 1H-indole core (a bicyclic system with a benzene ring fused to a pyrrole ring).
- A methyl ester (-COOCH₃) at position 3.
- A methyl substituent (-CH₃) at position 7.
Its molecular formula is C₁₁H₁₁NO₂ , with a molecular weight of 189.21 g/mol . The planar indole system and ester functional group contribute to its role in molecular interactions, particularly in pharmaceutical intermediates.
Registration and Identification Systems
This compound is cataloged across major chemical databases:
Identifier Table
| System | Identifier | Source |
|---|---|---|
| CAS Registry | 773134-49-9 | |
| PubChem CID | 46311165 | |
| ChemSpider ID | 24220082 | |
| DSSTox Substance ID | DTXSID90673222 | |
| Wikidata ID | Q72491977 |
These identifiers facilitate cross-referencing in pharmacological and synthetic studies, ensuring precise communication in academic and industrial contexts.
Position in Indole-3-Carboxylate Compound Family
This compound is a specialized member of the indole-3-carboxylate family, distinguished by its dual substitution pattern:
- Esterification at C-3 : Unlike indole-3-carboxylic acid (a free carboxylic acid), the methyl ester enhances lipid solubility, influencing bioavailability in drug design.
- Methylation at C-7 : This substituent modulates electronic effects on the indole ring, altering reactivity in cross-coupling reactions.
Comparative Analysis of Indole-3-Carboxylate Derivatives
This structural versatility underpins its utility in synthesizing bioactive molecules, such as kinase inhibitors and serotonin analogs.
Structure
2D Structure
Properties
IUPAC Name |
methyl 7-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-8-9(11(13)14-2)6-12-10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZWIKXFFYPHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673222 | |
| Record name | Methyl 7-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-49-9 | |
| Record name | Methyl 7-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 7-Methylindole-3-carboxylic Acid
A primary method to prepare methyl 7-methyl-1H-indole-3-carboxylate involves esterification of the corresponding carboxylic acid:
- Starting Material: 7-methyl-1H-indole-3-carboxylic acid.
- Reagents: Methanol (as solvent and methylating agent), acid catalyst such as sulfuric acid or hydrochloric acid.
- Conditions: Reflux under methanol with catalytic acid to promote ester formation.
- Purification: Recrystallization or column chromatography to isolate the methyl ester.
This classical Fischer esterification is widely used due to its simplicity and reliability.
Direct Methylation of 7-Methyl-1H-indole-3-carboxylic Acid Derivatives
Alternatively, methylation can be performed using methyl chloroformate or dimethyl sulfate in the presence of a base such as triethylamine:
- Reaction: 7-methylindole reacts with methyl chloroformate under reflux.
- Base: Triethylamine neutralizes the HCl formed.
- Outcome: Formation of methyl ester at the 3-position.
- Advantages: This method can offer better control over reaction conditions and potentially higher yields.
Industrial and Scalable Production Methods
In industrial settings, continuous flow reactors and automated synthesis platforms are employed to enhance reaction efficiency and scalability:
- Continuous Flow: Allows precise control of reaction time, temperature, and mixing.
- Automated Reactors: Improve reproducibility and reduce manual handling.
- Purification: Typically involves crystallization or preparative chromatography.
- Yield Optimization: Reaction parameters such as solvent choice, reagent concentration, and temperature are optimized for maximum yield and purity.
Such methods are essential for large-scale production of this compound with consistent quality.
Formulation and Solubility Considerations
For biological or in vivo applications, this compound is often prepared as stock solutions with precise molarity:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 5.2851 | 26.4257 | 52.8513 |
| 5 mM Solution Volume (mL) | 1.057 | 5.2851 | 10.5703 |
| 10 mM Solution Volume (mL) | 0.5285 | 2.6426 | 5.2851 |
Note: Volumes correspond to the solvent required to prepare solutions at the specified molarities.
In vivo formulations typically involve sequential addition of solvents such as DMSO, PEG300, Tween 80, and water or corn oil, ensuring clarity at each step by mixing and possibly using ultrasound or heat baths to aid dissolution. The order of solvent addition is critical to maintain solubility and stability.
Reaction Conditions and Purification
- Reflux Conditions: Commonly employed for esterification and methylation reactions.
- Solvent Systems: Methanol, dichloromethane, or DMF depending on reaction type.
- Catalysts and Bases: Acid catalysts for esterification; triethylamine or other organic bases for methylation.
- Purification Techniques: Recrystallization from suitable solvents or chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane gradients).
- Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to track reaction progress and purity.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Reagents | Conditions | Purification | Yield & Notes |
|---|---|---|---|---|---|
| Fischer Esterification | 7-methyl-1H-indole-3-carboxylic acid | Methanol, H2SO4 (cat.) | Reflux in methanol | Recrystallization | High yield, classical method |
| Methylation with Methyl Chloroformate | 7-methylindole | Methyl chloroformate, triethylamine | Reflux, base neutralization | Column chromatography | Efficient, controlled reaction |
| Ullmann-type Amination (for derivatives) | Aryl bromides of indole derivatives | CuI, K3PO4, DMF | Mild temp, air atmosphere | Chromatography | Useful for N-substituted analogs |
| Continuous Flow Synthesis | Various indole precursors | Optimized reagents | Automated, controlled | Crystallization, chromatography | Industrial scale, high reproducibility |
Research Findings and Analytical Characterization
- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) confirms methyl and ester groups at correct positions.
- Mass Spectrometry: Confirms molecular weight (189.21 g/mol).
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm typically shows >95% purity.
- Stability: Compound stored under inert atmosphere at low temperature (-20°C) in amber vials to prevent hydrolysis and photodegradation.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Synthesis in Medicinal Chemistry
Methyl 7-methyl-1H-indole-3-carboxylate is widely used as an intermediate in the synthesis of various biologically active compounds. It serves as a precursor for:
- Indole Derivatives : These derivatives often exhibit significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
- Pharmaceuticals : The compound is integral in synthesizing drugs targeting various diseases, including cancer and neurological disorders .
Table 1: Key Synthesis Pathways
| Compound Name | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 7-Methyl-1H-indole-3-carboxylic acid | Hydrolysis of this compound | Aqueous NaOH at 60°C for 3h | 60 |
| Indole derivatives | Alkylation reactions | Varies (typically room temp) | Up to 85 |
Research indicates that this compound possesses various biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.
- Neuroprotective Effects : It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis .
Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited potent cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development .
Applications in Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material for various analytical techniques:
- Chromatography : It serves as a calibration standard in HPLC and LC-MS methods due to its stable nature and well-characterized properties.
- Protein Labeling : The compound is utilized in protein modification techniques, enhancing the detection and quantification of proteins in complex biological samples .
Mechanism of Action
The mechanism of action of methyl 7-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Structural and Functional Group Variations
Table 1: Substituent and Physicochemical Comparison
Key Observations :
- Electronic Effects : Methoxy (OCH₃) at C-7 () increases electron density compared to methyl (CH₃), altering NMR chemical shifts (e.g., δ 3.91 ppm for OCH₃ vs. δ 2.85 ppm for CH₃ in similar compounds) .
- Solubility : Carboxylic acid derivatives (e.g., 7-Methyl-1H-indole-3-carboxylic acid) exhibit lower solubility than ester analogs due to hydrogen bonding .
- Safety: Chlorinated derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) require stringent handling protocols, unlike non-halogenated analogs .
Biological Activity
Methyl 7-methyl-1H-indole-3-carboxylate is an indole derivative known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a derivative of indole, a significant heterocyclic compound prevalent in various natural products and pharmaceuticals. Indole derivatives are recognized for their broad range of biological activities, making them vital in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance, studies have shown its effectiveness in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Notably, it has been associated with the inhibition of Aurora A kinase, which plays a critical role in cell division .
Antiviral and Antimicrobial Effects
This compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. Additionally, it has demonstrated antimicrobial activity against a range of pathogens, indicating its potential as an antimicrobial agent .
Neuroprotective Effects
The indole structure enhances the ability of this compound to penetrate the blood-brain barrier, suggesting neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases by exhibiting antioxidant activity and reducing neuroinflammation .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The indole ring allows for high-affinity binding to various receptors, influencing multiple biological pathways. This includes modulation of enzyme activity, receptor signaling, and gene expression .
Table 1: Summary of Biological Activities
Synthesis Methods
This compound can be synthesized through various chemical routes. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions. This method is favored for its efficiency and scalability in industrial applications.
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of this compound against human cancer cell lines (e.g., A549 lung cancer cells) demonstrated an IC50 value indicating significant potency. The compound was shown to induce apoptosis via the intrinsic pathway, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective capabilities of this compound in models of oxidative stress-induced neuronal injury. Results indicated that the compound significantly reduced neuronal cell death and improved cognitive function in animal models, suggesting its promise in treating neurodegenerative diseases .
Q & A
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
